molecular formula C27H43F3O2 B12366913 (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

Cat. No.: B12366913
M. Wt: 456.6 g/mol
InChI Key: BVBRUQYHUXKZMQ-DTVVCMMRSA-N
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Description

The compound (3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant potential in various scientific fields. Its structure includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the trifluoro group: This step often involves the use of trifluoromethylation reagents under controlled conditions.

    Hydroxylation and methylation: These functional groups are introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could result in the removal of the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, the compound can be used to study the effects of fluorinated groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, the compound has potential as a drug candidate due to its complex structure and functional groups. It can be used to develop new treatments for various diseases, including cancer and metabolic disorders.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart stability and resistance to degradation, making it useful in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl and methyl groups can modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound’s uniqueness lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C27H43F3O2

Molecular Weight

456.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26-/m1/s1

InChI Key

BVBRUQYHUXKZMQ-DTVVCMMRSA-N

Isomeric SMILES

C[C@H](CC[C@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C

Canonical SMILES

CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

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